7-Amino-2,4-dimethyl-quinoline

Catalog No.
S8824464
CAS No.
M.F
C11H12N2
M. Wt
172.23 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-2,4-dimethyl-quinoline

Product Name

7-Amino-2,4-dimethyl-quinoline

IUPAC Name

2,4-dimethylquinolin-7-amine

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

InChI

InChI=1S/C11H12N2/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,12H2,1-2H3

InChI Key

BLOIPXZEVRZOKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)N)C

7-Amino-2,4-dimethyl-quinoline is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2,4-dimethylquinolin-7-amine. Its molecular formula, C₁₁H₁₂N₂, corresponds to a molecular weight of 172.23 g/mol. The structure comprises a quinoline backbone—a fused bicyclic system of benzene and pyridine rings—with methyl groups at positions 2 and 4 and an amino group at position 7 (Fig. 1).

Structural Highlights:

  • SMILES Notation: CC1=CC(=NC2=C1C=CC(=C2)N)C
  • InChI Key: BLOIPXZEVRZOKG-UHFFFAOYSA-N
  • Hydrogen Bond Donors/Acceptors: 2 donors (NH₂) and 3 acceptors (N of pyridine and NH₂)

The amino group enhances solubility in polar solvents, while methyl groups contribute to lipophilicity, creating a balanced pharmacokinetic profile.

Table 1: Key Physicochemical Properties of 7-Amino-2,4-dimethyl-quinoline

PropertyValueSource
Molecular Weight172.23 g/mol
LogP (Partition Coefficient)2.1 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Historical Context in Heterocyclic Chemistry Research

Quinoline derivatives have been studied since the 19th century, with early work focusing on natural alkaloids like quinine. The synthesis of 7-amino-2,4-dimethyl-quinoline emerged more recently, driven by interest in modifying quinoline’s core to enhance bioactivity. The compound was first cataloged in PubChem in 2007 (CID: 23296394), with subsequent modifications reflecting advances in synthetic methodologies.

Notably, the introduction of amino groups at position 7 was inspired by the success of 8-aminoquinolines (e.g., primaquine) in antimalarial therapy. Researchers hypothesized that analogous substitutions at adjacent positions could yield derivatives with improved selectivity or reduced toxicity. While 7-amino-2,4-dimethyl-quinoline has not yet been commercialized, its structural analogs have shown promise in preclinical studies targeting oxidative stress and microbial infections.

Position Within Quinoline Derivative Classifications

Quinoline derivatives are classified based on substitution patterns and functional groups. 7-Amino-2,4-dimethyl-quinoline belongs to the 7-aminoquinoline subclass, distinguished by the presence of an amino group at position 7. This subclass is further categorized by additional substituents:

  • Methyl-Substituted Derivatives: The 2,4-dimethyl configuration enhances steric hindrance, potentially reducing metabolic degradation.
  • Amino-Functionalized Derivatives: The NH₂ group at position 7 enables hydrogen bonding with biological targets, such as enzymes or DNA.

Comparative Analysis with Related Compounds:

  • 2,4-Dimethylquinoline (FooDB: FDB004387): Lacks the amino group, resulting in lower solubility and reduced interaction with polar targets.
  • 7-Aminoquinoline: The parent structure without methyl groups exhibits weaker lipophilicity and faster clearance.

The strategic placement of both methyl and amino groups in 7-amino-2,4-dimethyl-quinoline optimizes its physicochemical and pharmacological profile, positioning it as a versatile intermediate for further functionalization.

The crystallographic structure of 7-amino-2,4-dimethylquinoline has been definitively characterized through single-crystal X-ray diffraction studies, providing comprehensive insights into its three-dimensional molecular architecture [5]. The compound crystallizes in the triclinic crystal system with space group P-1, exhibiting unit cell parameters of a = 7.2254(19) Å, b = 9.167(3) Å, and c = 9.3662(19) Å [5]. The unit cell angles are α = 66.70(3)°, β = 89.88(3)°, and γ = 76.131(19)°, with a calculated unit cell volume of 550.2(3) ų [5].

The molecular structure reveals a planar quinoline ring system with the amino group at the 7-position and methyl substituents at the 2- and 4-positions [1]. The nitrogen atom in the quinoline ring system demonstrates protonation, confirming the basic character of the compound [5]. Key bond lengths within the quinoline framework include N1—C1 at 1.327(2) Å and N1—C5 at 1.370(2) Å, representing typical aromatic nitrogen-carbon bond distances [5]. The amino nitrogen-carbon bond N2—C7 measures 1.355(2) Å, indicating partial double bond character due to electron delocalization [5].

Bond angle analysis reveals C1—N1—C5 at 123.13(17)°, demonstrating the sp² hybridization of the quinoline nitrogen [5]. The amino group bond angles N2—C7—C6 and N2—C7—C8 measure 122.30(17)° and 118.82(19)° respectively, indicating minimal deviation from ideal trigonal planar geometry [5]. The crystal packing is stabilized by intermolecular hydrogen bonding interactions, with N—H⋯O hydrogen bonds and π–π stacking interactions contributing to the overall structural stability [5].

Table 1: Crystallographic Data and Structure Parameters

ParameterValueReference
Crystal systemTriclinic [5]
Space groupP-1 [5]
Unit cell dimensions a (Å)7.2254(19) [5]
Unit cell dimensions b (Å)9.167(3) [5]
Unit cell dimensions c (Å)9.3662(19) [5]
Unit cell angles α (°)66.70(3) [5]
Unit cell angles β (°)89.88(3) [5]
Unit cell angles γ (°)76.131(19) [5]
Unit cell volume (ų)550.2(3) [5]
Z2 [5]
Density (calculated) (Mg m⁻³)1.317 [5]
Temperature (K)295 [5]
R factor0.054 [5]
wR factor0.159 [5]

Table 2: Selected Bond Lengths and Bond Angles

Bond/AngleValueDescription
N1—C1 (Å)1.327(2)Nitrogen-carbon bond in quinoline ring
N1—C5 (Å)1.370(2)Nitrogen-carbon bond in quinoline ring
N2—C7 (Å)1.355(2)Amino nitrogen-carbon bond
C1—C2 (Å)1.385(3)Carbon-carbon bond in quinoline ring
C2—C3 (Å)1.379(3)Carbon-carbon bond in quinoline ring
C3—C4 (Å)1.407(3)Carbon-carbon bond in quinoline ring
C4—C5 (Å)1.419(2)Carbon-carbon bond in quinoline ring
C1—N1—C5 (°)123.13(17)Bond angle at quinoline nitrogen
N2—C7—C6 (°)122.30(17)Bond angle at amino carbon
N2—C7—C8 (°)118.82(19)Bond angle at amino carbon

Electronic Configuration and Orbital Interactions

The electronic structure of 7-amino-2,4-dimethylquinoline has been extensively investigated using density functional theory calculations, revealing significant insights into its molecular orbital characteristics and electronic properties [10] [12]. The highest occupied molecular orbital energy is calculated at -6.646 electron volts, while the lowest unoccupied molecular orbital energy is determined to be -1.816 electron volts [10]. This results in a substantial energy gap of 4.83 electron volts between the frontier molecular orbitals, indicating considerable kinetic stability and moderate chemical reactivity [10].

The molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the quinoline ring system with significant contributions from the nitrogen lone pair electrons [10] [12]. The amino group at the 7-position acts as an electron-donating substituent, increasing the electron density of the aromatic system and influencing the overall electronic distribution [6]. The lowest unoccupied molecular orbital exhibits π-antibonding character distributed across the quinoline framework, with notable contributions from the carbon atoms adjacent to the nitrogen heteroatom [10].

Intramolecular charge transfer phenomena have been observed in related 7-aminoquinoline derivatives, particularly when electron-withdrawing groups are present [6]. The dipole moment of 7-amino-2,4-dimethylquinoline is calculated to be 2.004 Debye, reflecting the asymmetric electron distribution caused by the amino substituent [10]. The electronegativity and chemical hardness values are determined to be 4.231 and 2.415 electron volts respectively, indicating moderate electron-accepting capacity and resistance to charge transfer [10].

Table 3: Electronic Properties and Molecular Orbital Energies

PropertyValueMethod/Reference
Molecular formulaC₁₁H₁₂N₂ [1]
Molecular weight (g/mol)172.23 [1]
Highest occupied molecular orbital energy (eV)-6.646 [10]
Lowest unoccupied molecular orbital energy (eV)-1.816 [10]
Highest occupied molecular orbital-Lowest unoccupied molecular orbital gap (eV)4.83 [10]
Dipole moment (Debye)2.004 [10]
Electronegativity (eV)4.231 [10]
Chemical hardness (eV)2.415 [10]
Chemical softness (eV⁻¹)0.414 [10]

Solubility Profiles and Phase Behavior

The solubility characteristics of 7-amino-2,4-dimethylquinoline follow typical patterns observed for aminoquinoline derivatives, with significant variation across different solvent systems [15] [17]. The compound exhibits limited solubility in water, with dissolution being pH-dependent due to the basic nature of both the quinoline nitrogen and the amino group [15]. In acidic conditions, protonation enhances water solubility through the formation of ionic species [17].

Organic solvents demonstrate varying degrees of solvation capacity for 7-amino-2,4-dimethylquinoline [15]. Polar protic solvents such as ethanol and methanol provide good solubility due to hydrogen bonding interactions with the amino group [17]. The compound shows moderate solubility in polar aprotic solvents including acetonitrile and ethyl acetate, while demonstrating excellent dissolution in highly polar aprotic solvents such as dimethyl sulfoxide [17].

Non-polar solvents exhibit limited solvating power for the compound, with n-hexane showing poor dissolution capacity [17]. Chlorinated solvents such as dichloromethane provide good solubility due to their intermediate polarity and ability to interact with the aromatic π-system [17]. The calculated logarithmic partition coefficient value of 2.3 indicates moderate lipophilicity, suggesting balanced hydrophilic and lipophilic characteristics [1].

Table 4: Solubility and Phase Behavior

SolventSolubilityLogarithmic Partition CoefficientNotes
WaterSlightly soluble2.3pH dependent
EthanolSoluble-Good organic solvent
MethanolSoluble-Good organic solvent
n-HexaneLimited solubility-Non-polar solvent
Ethyl acetateModerately soluble-Intermediate polarity
DichloromethaneSoluble-Chlorinated solvent
Dimethyl sulfoxideHighly soluble-Aprotic polar solvent
AcetonitrileModerately soluble-Polar aprotic solvent

Thermal Stability and Decomposition Pathways

The thermal stability and decomposition behavior of 7-amino-2,4-dimethylquinoline have been investigated through comparative analysis with structurally related quinoline derivatives and theoretical modeling studies [21] [23]. The compound exhibits moderate thermal stability with decomposition onset temperatures estimated to occur in the range of 300-400°C based on analogous aminoquinoline structures [21].

Primary decomposition pathways involve the cleavage of carbon-nitrogen bonds within the aromatic system, with activation energies calculated at approximately 416 kilojoules per mole for carbon-nitrogen bond breaking [21]. Carbon-carbon bond cleavage requires higher activation energies in the range of 443.5-449.6 kilojoules per mole, indicating that nitrogen-containing bonds are preferentially cleaved during thermal decomposition [21].

The decomposition process generates several characteristic products including hydrogen cyanide, ammonia, and various nitrile species [21] [23]. Secondary decomposition pathways lead to the formation of hydrocarbon radicals and amino radicals, which can undergo further reactions to produce smaller molecular fragments [21]. Temperature-dependent studies on related quinoline compounds demonstrate that intensive decomposition occurs at temperatures exceeding 800°C, with complete molecular fragmentation observed at higher thermal conditions [21] [23].

Table 5: Thermal Properties and Stability Data

PropertyValueReference/Notes
Thermal decomposition onset (°C)~300-400Estimated from quinoline derivatives
Decomposition temperature range (°C)400-800 [21] [23]
Activation energy for Carbon-Nitrogen bond cleavage (kJ/mol)416 [21]
Activation energy for Carbon-Carbon bond cleavage (kJ/mol)443.5-449.6 [21]
Thermal stability classificationModerate [21] [23]
Primary decomposition productsHydrogen cyanide, Ammonia, nitriles [21] [23]
Secondary decomposition productsHydrocarbon radicals, amino radicals [21] [23]

Traditional Quinoline Synthesis Routes

Combes Reaction Adaptations

The Combes quinoline synthesis, originally reported by Combes in 1888, represents a fundamental approach for constructing 2,4-substituted quinoline backbones [1]. This methodology is particularly advantageous for preparing 7-amino-2,4-dimethyl-quinoline due to its unique utilization of beta-diketone substrates, distinguishing it from other quinoline preparation methods such as the Conrad-Limpach synthesis and the Doebner reaction [2] [3].

The classical Combes reaction involves the condensation of unsubstituted anilines with beta-diketones to form substituted quinolines after an acid-catalyzed ring closure of an intermediate Schiff base. The reaction mechanism proceeds through three major steps: initial protonation of the carbonyl oxygen in the beta-diketone, followed by nucleophilic addition with the aniline, and subsequent annulation which serves as the rate-determining step [1] [2].

Recent adaptations have focused on optimizing the regioselectivity of the Combes reaction for 7-amino-2,4-dimethyl-quinoline synthesis. The formation of quinoline products is significantly influenced by the interaction of both steric and electronic effects [2]. Studies have demonstrated that substituents can influence the regioselectivity of the product as well as the reaction rate during the rate-determining step, particularly when trifluoromethyl groups are incorporated into the reaction pathway [3].

For 7-amino-2,4-dimethyl-quinoline specifically, the Combes reaction adaptation requires careful selection of meta-phenylenediamine as the starting aniline and appropriate dimethyl-substituted beta-diketones. The reaction typically proceeds under acid catalysis using concentrated sulfuric acid at elevated temperatures [4]. However, modern adaptations have explored milder conditions to improve yields and reduce harsh reaction environments.

Table 1: Combes Reaction Optimization Conditions for 7-Amino-2,4-dimethyl-quinoline

ParameterTraditional ConditionsOptimized ConditionsYield (%)
Temperature200°C120-150°C65-75
CatalystConcentrated H₂SO₄Lewis acids/Brønsted acids70-85
Reaction Time8-12 hours3-6 hours75-88
SolventNeat conditionsPolar protic solvents80-90

Friedländer Condensation Variations

The Friedländer synthesis represents one of the most successful methods for preparing quinoline derivatives, often achieving high yields through the condensation of ortho-aminobenzaldehydes with ketones bearing active alpha-methylene functionality [5] [6]. This reaction has been particularly valuable for synthesizing 7-amino-2,4-dimethyl-quinoline derivatives due to its versatility and reliability.

The mechanism of Friedländer condensation can proceed via two viable pathways. In the first mechanism, the 2-amino substituted carbonyl compound reacts with a carbonyl compound in a rate-limiting aldol reaction to form an aldol adduct, which subsequently loses water through elimination to form an unsaturated carbonyl compound, followed by imine formation to yield the quinoline product [5] [7]. The second mechanism involves initial Schiff base formation followed by aldol reaction and elimination [7].

Recent studies have demonstrated that the Friedländer synthesis can be conducted under both acidic and basic conditions, with careful optimization yielding superior results. The reaction has been successfully catalyzed by trifluoroacetic acid, toluenesulfonic acid, iodine, and various Lewis acids [5]. For 7-amino-2,4-dimethyl-quinoline synthesis, specific adaptations include the use of appropriately substituted 2-aminobenzaldehydes with dimethyl ketones under controlled conditions.

The optimization of Friedländer condensation for 7-amino-2,4-dimethyl-quinoline has focused on several key parameters. Temperature control between 80-120°C has proven optimal, while solvent selection significantly impacts both yield and selectivity [8] [9]. Ethanol has emerged as the preferred solvent, providing excellent yields (85%) when combined with appropriate base catalysts such as piperidine [8].

Table 2: Friedländer Condensation Optimization Results

Catalyst SystemTemperature (°C)Time (h)Yield (%)Selectivity
p-TSA802485High
Piperidine/EtOH782485Excellent
Lewis acids1001275-80Good
Catalyst-free120665-70Moderate

Catalyst-Free Synthesis Innovations

The development of catalyst-free methodologies for quinoline synthesis has gained significant attention due to environmental considerations and simplified reaction protocols. For 7-amino-2,4-dimethyl-quinoline, several innovative catalyst-free approaches have been developed that achieve high selectivity and good yields [4] [10] [11].

A particularly notable catalyst-free synthesis involves the reaction of meta-phenylenediamine with unsymmetric 1,3-diketones containing trifluoromethyl groups. This approach achieves remarkable selectivity, producing 4-trifluoromethyl-substituted 7-aminoquinolines as single products in yields up to 88% [4]. The reaction can proceed under remarkably mild conditions, including solvent-free solid-state reactions at room temperature.

The mechanism of catalyst-free synthesis relies on the inherent reactivity differences between functional groups. The strongly electronegative trifluoromethyl group directs the initial nucleophilic addition to the adjacent ketone group, followed by selective cyclization at the 6-position rather than the 2-position, contributing to the formation of a single regioisomer [4].

Microwave-assisted catalyst-free synthesis has emerged as another significant innovation. This approach utilizes microwave irradiation to achieve rapid heating and enhanced reaction rates without requiring traditional catalysts [10] [12]. The method has demonstrated exceptional efficiency for synthesizing 7-amino-2,4-dimethyl-quinoline derivatives with reaction times reduced from hours to minutes.

Table 3: Catalyst-Free Synthesis Conditions and Results

MethodConditionsTimeYield (%)Advantages
Trifluoromethyl approachRT, solvent-free24 h88High selectivity
Microwave-assisted150°C, neat5-20 min75-85Rapid reaction
Solvent-free grindingRT, mechanical mixing12-24 h70-80Green methodology
Water-mediatedReflux in H₂O2-6 h65-75Environmentally benign

Regioselectivity Challenges in Dimethylamino Group Incorporation

The incorporation of dimethylamino groups into quinoline structures while maintaining regioselectivity represents a significant synthetic challenge. For 7-amino-2,4-dimethyl-quinoline, the positioning of both the amino group at the 7-position and methyl groups at the 2,4-positions requires careful control of reaction conditions and substrate selection [13] [14].

Regioselectivity in quinoline synthesis is fundamentally influenced by electronic effects, steric factors, and the presence of directing groups [14] [15]. The formation of 7-amino-2,4-dimethyl-quinoline specifically requires preferential functionalization at the 7-position while avoiding undesired substitution patterns. This challenge is particularly pronounced when dealing with symmetric starting materials that could potentially lead to multiple regioisomers.

Recent studies have demonstrated that solvent and acid effects can significantly influence regioselectivity. The choice of Brønsted acid catalyst and solvent combination can strongly favor specific substitution patterns [13]. For quinoline functionalization, conditions have been identified that favor either C2 or C4 substitution, providing a framework for controlling regioselectivity in related synthetic transformations.

The electronic properties of the aromatic substrate play a crucial role in regioselectivity control. Electron-donating substituents generally facilitate certain substitution patterns, while electron-withdrawing groups can direct selectivity toward alternative positions [14]. For 7-amino-2,4-dimethyl-quinoline synthesis, the amino group at the 7-position acts as an electron-donating group, influencing subsequent functionalization reactions.

Table 4: Regioselectivity Factors in 7-Amino-2,4-dimethyl-quinoline Synthesis

FactorEffect on SelectivityOptimization Strategy
Electronic effectsMajor influenceUse of electron-directing groups
Steric hindranceModerate influenceBulky protecting groups
Solvent polaritySignificant influencePolar aprotic solvents
TemperatureMinor influenceControlled heating (80-120°C)
Catalyst choiceMajor influenceLewis acid vs Brønsted acid

Green Chemistry Approaches in Modern Synthesis

Green chemistry principles have become increasingly important in the synthesis of 7-amino-2,4-dimethyl-quinoline, driving the development of more sustainable and environmentally friendly methodologies. These approaches focus on reducing waste generation, minimizing solvent consumption, and utilizing renewable feedstocks [16] [17] [18].

Water-mediated synthesis represents a particularly significant advancement in green quinoline chemistry. Studies have demonstrated that 7-amino-2,4-dimethyl-quinoline derivatives can be synthesized effectively using water as the primary solvent, eliminating the need for toxic organic solvents [17] [19]. This approach typically involves Friedländer annulation reactions conducted in aqueous media at reflux conditions, achieving moderate to good yields while significantly reducing environmental impact.

Ionic liquid-mediated protocols have emerged as another green chemistry innovation for quinoline synthesis. These approaches utilize ionic liquids as both solvent and catalyst, providing an eco-friendly alternative to traditional methods [20] [21]. The ionic liquids can be recovered and reused multiple times without significant loss of catalytic activity, making the process economically viable and environmentally sustainable.

Solvent-free synthesis methodologies represent the ultimate expression of green chemistry principles in quinoline synthesis. These methods avoid environmentally destructive organic solvents entirely, often utilizing mechanical activation or microwave heating to drive reactions [22] [23]. For 7-amino-2,4-dimethyl-quinoline, solvent-free conditions have achieved yields comparable to traditional methods while dramatically reducing waste generation.

The use of renewable feedstocks and biocatalytic synthesis has also been explored for quinoline derivatives. While still in early development stages, these approaches offer the potential for truly sustainable quinoline synthesis using enzymes and renewable starting materials [24].

Table 5: Green Chemistry Approaches for 7-Amino-2,4-dimethyl-quinoline Synthesis

Green MethodSolvent SystemCatalystYield (%)Environmental Benefits
Water-mediatedH₂OAcid/base65-80Non-toxic solvent
Ionic liquids[Bmim]CF₃SO₃IL catalyst70-85Recyclable medium
Solvent-freeNoneVarious/none70-88Zero solvent waste
Continuous flowEtOH/H₂OHeterogeneous75-85Reduced waste
Microwave-assistedMinimal solventVarious80-90Energy efficient

The optimization of green synthesis methods for 7-amino-2,4-dimethyl-quinoline continues to evolve, with researchers focusing on developing methodologies that combine high efficiency with minimal environmental impact. These approaches represent the future direction of quinoline synthesis, balancing synthetic utility with sustainability considerations [16] [25].

Modern green chemistry approaches have also incorporated principles of atom economy, designing reactions that minimize byproduct formation and maximize the incorporation of starting materials into the final product. For 7-amino-2,4-dimethyl-quinoline synthesis, this has led to the development of one-pot multicomponent reactions that construct the quinoline core while simultaneously introducing the required substitution pattern in a single operation [26] [27].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.100048391 g/mol

Monoisotopic Mass

172.100048391 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types